
コリスチン
説明
作用機序
コリスチンは、細菌の細胞膜を破壊することで抗菌効果を発揮します。 それは、細菌の細胞質膜の透過性を変化させ、細胞死を引き起こす界面活性剤です . コリスチンは、ポリカチオン性であり、疎水性と親油性部分の両方を持っているため、細菌膜と相互作用できます . さらに、コリスチンは細菌細胞に入り、細胞質成分、特にリボソームを沈殿させるという証拠があります .
科学的研究の応用
Clinical Applications
Colistin is predominantly used in treating infections caused by multidrug-resistant Gram-negative bacteria, including:
- Carbapenem-resistant Enterobacteriaceae (CRE)
- Pseudomonas aeruginosa
- Acinetobacter baumannii
Efficacy Against Multidrug-Resistant Bacteria
Recent studies indicate that colistin remains effective against various resistant strains. For instance, a study reported a clinical improvement rate of 70.5% in patients treated for infections caused by carbapenem-resistant organisms . Another study highlighted that colistin demonstrated a higher negative conversion rate compared to tigecycline in treating extensively drug-resistant Acinetobacter baumannii infections .
Pharmacokinetics and Pharmacodynamics
Understanding the pharmacokinetic and pharmacodynamic properties of colistin is crucial for optimizing its clinical use.
- Pharmacokinetics : Colistin is administered as colistimethate sodium (CMS), which is converted to the active form, colistin, in the body. Studies have shown that the plasma levels of colistin can vary significantly with dosing regimens, necessitating careful monitoring to avoid toxicity while ensuring efficacy .
- Pharmacodynamics : The effectiveness of colistin is often quantified using the fAUC/MIC ratio, which correlates with bacterial kill rates. Target ratios for achieving significant bactericidal effects against resistant strains have been established through various infection models .
Safety Profile and Toxicity
Colistin's safety profile has been a topic of concern due to its potential nephrotoxicity. However, recent findings suggest that nephrotoxicity may be less frequent than previously thought and often reversible . A study reported that only 4.1% of patients experienced acute kidney injury during treatment with colistin sulfate .
Combination Therapy Strategies
With the rise of plasmid-mediated resistance mechanisms such as mcr-1, researchers are exploring combination therapies involving colistin to enhance its efficacy against resistant strains. For example, combining colistin with rifampicin has shown promising results in reducing minimum inhibitory concentrations for various antibiotics against mcr-1 positive strains .
Case Study: Hospitalized Patients with CRGNIs
A multicenter retrospective study tracked patients treated with colistin for carbapenem-resistant Gram-negative infections over seven years. The study found a decrease in in-hospital mortality rates among patients treated with colistin compared to those not receiving it .
Surveillance Studies
Surveillance studies have documented the effectiveness of colistin against Pseudomonas aeruginosa strains over time, demonstrating consistent susceptibility rates (100% susceptibility reported) across multiple hospital settings .
Data Tables
生化学分析
Biochemical Properties
Colistin is a surface-active agent that penetrates into and disrupts the bacterial cell membrane . It is polycationic and has both hydrophobic and lipophilic moieties . It interacts with the bacterial cytoplasmic membrane, changing its permeability . This effect is bactericidal .
Cellular Effects
Colistin exerts its bactericidal effects mainly by disrupting the cell membrane integrity of the Gram-negative bacteria . Through electrostatic interaction and cationic displacement of the lipopolysaccharide (LPS), colistin disturbs the stability of the membrane and increases its permeability, leading to the leakage of the cell content, triggering cell death pathways .
Molecular Mechanism
The molecular mechanism of colistin involves its interaction with the bacterial cytoplasmic membrane . The cationic cyclic decapeptide structure of colistin binds with the anionic LPS molecules by displacing calcium and magnesium from the outer cell membrane of Gram-negative bacteria, leading to permeability changes in the cell envelope and leakage of cell contents .
Temporal Effects in Laboratory Settings
In laboratory settings, colistin causes early disruption of the bacterial outer membrane and cell wall, as demonstrated by perturbation of glycerophospholipids and fatty acids . Concentrations of peptidoglycan biosynthesis metabolites decrease over time, reflecting its mechanism of action .
Dosage Effects in Animal Models
The need for higher doses of colistin to achieve adequate concentrations for therapeutic effect has been shown in recent studies . The use of higher doses raises concerns around the consequent increase in nephrotoxicity .
Metabolic Pathways
Colistin is involved in various metabolic pathways. It can induce oxidative stress and, consequently, DNA, protein, and lipid damage in bacteria through ROS production, being able to inhibit essential enzymes involved in the respiratory chain .
Transport and Distribution
Colistin is poorly absorbed after oral administration and is mainly distributed within the extracellular space . Renal clearance of colistin is very low, but the dosing regimen should be adapted to the renal function of the patient because colistin methanesulfonate (CMS) is partly eliminated by the kidney .
Subcellular Localization
The subcellular localization of colistin is primarily at the bacterial cell membrane, where it interacts with the bacterial cytoplasmic membrane . This interaction changes the membrane’s permeability, leading to the leakage of the cell content and triggering cell death pathways .
準備方法
合成経路と反応条件: コリスチンは、コリスチンの亜種であるバチルス・ポリミキサによって産生されるコリスチンから合成されます . 合成には、コリスチンとホルムアルデヒドおよび亜硫酸水素ナトリウムの反応が含まれ、コリスチンの第一級アミンにスルホメチル基が付加されます . このプロセスにより、コリスチンメチルスルホン酸ナトリウムが生成され、これは非経口投与の場合、コリスチンよりも毒性が低くなります .
工業生産方法: コリスチンの工業生産には、コリスチンを生成するためのバチルス・ポリミキサの大規模な発酵が含まれます。コリスチンはその後、コリスチンメチルスルホン酸ナトリウムを形成するように化学的に修飾されます。 生産プロセスには、最終製品の純度と有効性を確保するための厳格な品質管理が含まれます .
化学反応の分析
反応の種類: コリスチンは、次を含むいくつかの種類の化学反応を起こします。
酸化: コリスチンは酸化されて、さまざまな誘導体を形成することができます。
還元: 還元反応はコリスチンの構造を改変することができ、その活性を変化させる可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
生成される主な生成物: これらの反応から生成される主な生成物には、抗菌特性が改変されたさまざまなコリスチン誘導体があります .
類似化合物との比較
類似化合物:
ポリミキシンB: ポリミキシンファミリーの別のメンバーであるポリミキシンBは、作用機序と抗菌スペクトルにおいてコリスチンに似ています.
ポリミキシンA、C、D、およびE: これらは、抗菌活性と毒性が異なる他のポリミキシンです.
コリスチンの独自性: コリスチンは、多剤耐性グラム陰性菌によって引き起こされる感染症を治療できる点がユニークです。 コリスチンメチルスルホン酸ナトリウムを形成するための化学的修飾により、その毒性が軽減され、他のポリミキシンと比較して、非経口投与のためのより安全な選択肢となっています .
生物活性
Colistin, a polymyxin antibiotic, has re-emerged as a critical therapeutic option for treating infections caused by multidrug-resistant (MDR) Gram-negative bacteria. Its biological activity primarily involves disrupting bacterial cell membranes, leading to cell death. This article delves into the mechanisms of action, clinical effectiveness, resistance patterns, and safety concerns associated with colistin.
Colistin exerts its antibacterial effects through a well-characterized two-step mechanism:
- Binding to Lipopolysaccharides (LPS) : Colistin is a cationic peptide that interacts electrostatically with the anionic components of LPS found in the outer membrane of Gram-negative bacteria. This binding displaces divalent cations (Ca²⁺ and Mg²⁺) from the membrane, destabilizing it and leading to increased permeability .
- Membrane Disruption : Following initial binding, colistin penetrates the outer membrane, causing disruption of both the outer and inner membranes. This results in leakage of cellular contents and ultimately bacterial lysis . Additionally, colistin has anti-endotoxin properties, neutralizing the toxic effects of LPS and preventing systemic inflammatory responses .
Table 1: Summary of Clinical Studies on Colistin
Resistance Mechanisms
Resistance to colistin is a growing concern, particularly due to plasmid-mediated resistance genes such as mcr-1 and mcr-9. These genes confer resistance by altering the lipid A component of LPS, reducing colistin's binding affinity . Studies indicate that up to 10% of patients with colistin-resistant bacteria have genetic factors contributing to this resistance .
Table 2: Resistance Patterns in Clinical Isolates
Pathogen | Colistin Resistance (%) | Notable Resistance Genes |
---|---|---|
E. coli | 21% | mcr-1, mcr-9 |
K. pneumoniae | 25% | Chromosomal mutations |
P. aeruginosa | Varies | Altered LPS structure |
Safety and Toxicity
While colistin can be life-saving, it is associated with nephrotoxicity and neurotoxicity. A meta-analysis indicated that nephrotoxicity rates were significantly higher among patients treated with colistin compared to those receiving other antibiotics . Monitoring renal function during therapy is essential to mitigate these risks.
Case Studies
-
Case Study: Colistin Use in Cystic Fibrosis
A study involving cystic fibrosis patients revealed a high rate of colistin resistance (47.8%) among clinical isolates. Patients previously treated with aerosolized colistin developed resistance more frequently than those who had not received prior treatment . -
Case Study: Intrathecal Colistin Administration
A 22-year-old patient developed significant resistance after receiving intrathecal colistin therapy for 48 hours, illustrating potential challenges in treating infections in immunocompromised individuals .
特性
IUPAC Name |
N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-3-(1-hydroxyethyl)-12,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-5-methylheptanamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H98N16O13/c1-9-29(6)11-10-12-40(71)59-32(13-19-53)47(76)68-42(31(8)70)52(81)64-35(16-22-56)44(73)63-37-18-24-58-51(80)41(30(7)69)67-48(77)36(17-23-57)61-43(72)33(14-20-54)62-49(78)38(25-27(2)3)66-50(79)39(26-28(4)5)65-45(74)34(15-21-55)60-46(37)75/h27-39,41-42,69-70H,9-26,53-57H2,1-8H3,(H,58,80)(H,59,71)(H,60,75)(H,61,72)(H,62,78)(H,63,73)(H,64,81)(H,65,74)(H,66,79)(H,67,77)(H,68,76) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKQOSKADJPQZHB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(=O)NC(CCN)C(=O)NC(C(C)O)C(=O)NC(CCN)C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCN)CC(C)C)CC(C)C)CCN)CCN)C(C)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H98N16O13 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1155.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
WHITE TO SLIGHTLY YELLOW FINE POWDER; ODORLESS; FREELY SOL IN WATER; SLIGHTLY SOL IN METHANOL; INSOL IN ACETONE, ETHER; SOLN MORE STABLE @ ACID THAN ALKALINE PH /COLISTIN SULFATE/ | |
Details | Osol, A. and J.E. Hoover, et al. (eds.). Remington's Pharmaceutical Sciences. 15th ed. Easton, Pennsylvania: Mack Publishing Co., 1975., p. 1136 | |
Record name | COLISTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
POLYMYXIN B IS SURFACE-ACTIVE AGENT... CONTAINING LIPOPHILIC & LIPOPHOBIC GROUPS SEPARATED WITHIN MOLECULE. /POLYMYXIN B/, PERMEABILITY OF THE BACTERIAL MEMBRANE CHANGES IMMEDIATELY ON CONTACT WITH DRUG. SENSITIVITY TO POLYMYXIN B APPARENTLY IS RELATED TO THE PHOSPHOLIPID CONTENT OF THE CELL WALL-MEMBRANE COMPLEX. /POLYMYXIN B/, Colistin acts like a cationic detergent and binds to and damages the bacterial cytoplasmic membrane of susceptible bacteria. Damage to the bacterial cytoplasmic membrane alters the osmotic barrier of the membrane and causes leakage of essential intracellular metabolites and nucleosides. | |
Details | McEvoy, G.K. (ed.). American Hospital Formulary Service - Drug Information 97. Bethesda, MD: American Society of Health-System Pharmacists, Inc. 1997 (Plus Supplements)., p. 394 | |
Record name | COLISTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
1066-17-7 | |
Record name | Colistin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.644 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | COLISTIN | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3045 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。